molecular formula C15H22N2O B158355 Mepivacaine CAS No. 96-88-8

Mepivacaine

Numéro de catalogue B158355
Numéro CAS: 96-88-8
Poids moléculaire: 246.35 g/mol
Clé InChI: INWLQCZOYSRPNW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mepivacaine is an anesthetic (numbing medicine) that blocks the nerve impulses that send pain signals to your brain . It is used as a local anesthetic for an epidural or spinal block and also for dental procedures .


Synthesis Analysis

Mepivacaine can be synthesized from readily available commercial reagents and solvents under safe conditions using portable, continuous apparatus . The synthesis involves a concomitant distillation–crystallisation on a gram scale after functionalisation and amide coupling . The one-step synthesis of mepivacaine has been demonstrated to be efficient on various Pd-containing polymer catalysts .


Molecular Structure Analysis

The molecular formula of Mepivacaine is C15H22N2O . The molecular weight is 246.35 .


Chemical Reactions Analysis

Mepivacaine is chemically related to bupivacaine but pharmacologically related to lidocaine . It is indicated for infiltration, nerve block, and epidural anesthesia .


Physical And Chemical Properties Analysis

The molecular weight of Mepivacaine is 246.35 . The chemical formula is C15H22N2O .

Applications De Recherche Scientifique

1. Application in Aesthetic Procedures

  • Summary of Application: Mepivacaine is used in hyaluronic acid-based filler injections, which are aesthetic procedures for the correction of skin tissue defects and volume loss .
  • Methods of Application: The impact of mepivacaine on filler mechanical and biological features was studied. The gel’s rheological properties, stability, durability, and degradation were monitored. The release profiles of mepivacaine were also recorded .
  • Results: The addition of mepivacaine into a soft-tissue filler showed no significant modifications of the stability, durability, and degradability of the gel, with similar release profiles at an equivalent concentration .

2. Application in Spinal Anesthesia

  • Summary of Application: Mepivacaine is used in spinal anesthesia for early postoperative ambulation after total hip arthroplasty .
  • Methods of Application: Patients were randomized to receive mepivacaine, hyperbaric bupivacaine, or isobaric bupivacaine for spinal anesthesia .
  • Results: Patients who received mepivacaine ambulated earlier and were more likely to be discharged the same day than both hyperbaric bupivacaine and isobaric bupivacaine patients .

3. Application in Diabetic Neuropathy

  • Summary of Application: Mepivacaine is used in the management of diabetic neuropathy .
  • Methods of Application: Patients with diabetic neuropathy received an ultrasound-guided axillary block with mepivacaine for anesthesia .

4. Application in Dental Procedures

  • Summary of Application: Mepivacaine is used as a local anesthetic for dental procedures .
  • Methods of Application: Mepivacaine is administered as a local anesthetic in the area of the dental procedure .
  • Results: Mepivacaine effectively blocks the nerve impulses that send pain signals to your brain, providing relief during dental procedures .

5. Application in Resilient Hyaluronic Acid Fillers

  • Summary of Application: Mepivacaine is compared with lidocaine in resilient hyaluronic acid fillers .
  • Methods of Application: The impact of each anesthetic was monitored in terms of gel rheological properties, stability, durability, and degradation. The release profiles of each anesthetic were also recorded .
  • Results: The addition of either anesthetic into a soft-tissue filler showed no significant modifications of the stability, durability, and degradability of the gel, with similar release profiles and pharmacokinetics at an equivalent concentration .

6. Application in Postoperative Ambulation

  • Summary of Application: Mepivacaine is used for early postoperative ambulation after total hip arthroplasty .
  • Methods of Application: Patients undergoing primary total hip arthroplasty were randomized to receive mepivacaine, hyperbaric bupivacaine, or isobaric bupivacaine for spinal anesthesia .
  • Results: Mepivacaine patients ambulated earlier and were more likely to be discharged the same day than both hyperbaric bupivacaine and isobaric bupivacaine patients .

7. Application in Epidural or Spinal Block

  • Summary of Application: Mepivacaine is used as a local anesthetic for an epidural or spinal block .
  • Methods of Application: Mepivacaine is administered as a local anesthetic in the area of the procedure .
  • Results: Mepivacaine effectively blocks the nerve impulses that send pain signals to your brain, providing relief during the procedure .

8. Application in Comparative Preclinical Study

  • Summary of Application: Mepivacaine and lidocaine were systematically compared to assess their influence on filler mechanical and biological features .
  • Methods of Application: The impact of each anesthetic was monitored in terms of gel rheological properties, stability, durability, and degradation. The release profiles of each anesthetic were also recorded .
  • Results: The addition of either anesthetic into a soft-tissue filler showed no significant modifications of the stability, durability, and degradability of the gel, with similar release profiles and pharmacokinetics at an equivalent concentration .

9. Application in Bupivacaine Comparison

  • Summary of Application: Mepivacaine is compared with bupivacaine in a study .
  • Methods of Application: The study was designed to test the hypothesis that patients who received mepivacaine would ambulate earlier than those who received bupivacaine .

Safety And Hazards

Mepivacaine should be handled with care to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or systemic absorption, it may cause toxic effects on the central nervous system, cardiovascular system, or allergic reactions .

Propriétés

IUPAC Name

N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWLQCZOYSRPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1722-62-9 (mono-hydrochloride)
Record name Mepivacaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9023259
Record name Mepivacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mepivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015096
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.21e-01 g/L
Record name Mepivacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00961
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mepivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015096
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Local anesthetics block the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. In general, the progression of anesthesia is related to the diameter, myelination, and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: pain, temperature, touch, proprioception, and skeletal muscle tone.
Record name Mepivacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00961
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Mepivacaine

CAS RN

96-88-8
Record name Mepivacaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mepivacaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mepivacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00961
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Mepivacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.313
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEPIVACAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6E06QE59J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mepivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015096
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150.5 °C
Record name Mepivacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00961
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mepivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015096
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In a first vial, Mepivacaine-HCl (1.8, 3.7 or 7.4 mg), SG-PEG (50 mg) and PEG-SH (50 mg) were dissolved in 250 μL of pH 2.2 buffer. This solution was combined with an equal volume of carbonate buffer (pH 9.7) through a spray kit. Mepivacaine precipitated within the gel upon mixing All Mepivacaine-loaded gels swelled 1.5-2 times their original volume. In vitro release studies showed a slight burst of mepivacaine from the gel. At 9 days, 60% of the drug was released.
Quantity
7.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
PEG-SH
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a first vial, Mepivacaine-HCl (7.2 mg), 4-arm PEG succinimidyl carbonate (60 mg) and 4-arm PEG-SH (60 mg) were dissolved in 250 μL of pH 2.2 buffer. This solution was combined with an equal volume of carbonate buffer (pH 9.7) through a spray kit. Mepivacaine precipitated within the gel upon mixing. The Mepivacaine-loaded TC gel swelled 2-2.5 times its original volume.
Quantity
7.2 mg
Type
reactant
Reaction Step One
Name
succinimidyl carbonate
Quantity
60 mg
Type
reactant
Reaction Step One
[Compound]
Name
PEG-SH
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mepivacaine
Reactant of Route 2
Reactant of Route 2
Mepivacaine
Reactant of Route 3
Reactant of Route 3
Mepivacaine
Reactant of Route 4
Mepivacaine
Reactant of Route 5
Mepivacaine
Reactant of Route 6
Reactant of Route 6
Mepivacaine

Citations

For This Compound
31,700
Citations
FP Luduena, JO Hoppe, F Coulston… - Toxicology and Applied …, 1960 - Elsevier
… By the intracutaneous wheal test in guinea pigs mepivacaine HCl is … mepivacaine intradermal anesthesia was approximately 25% longer than that produced by lidocaine. Mepivacaine …
Number of citations: 34 www.sciencedirect.com
WG Brockmann - Gen Dent, 2014 - agd.org
… , thus mepivacaine is commonly indicated. Most often the decision to use mepivacaine is … However, the pharmacokinetics of mepivacaine are not well understood or assumed to be …
Number of citations: 23 www.agd.org
C McLean, A Reader, M Beck, WJ Meyers - Journal of Endodontics, 1993 - Elsevier
The purpose of this study was to measure the degree of anesthesia obtained with 4% prilocaine and 3% mepivacaine compared with 2% lidocaine (1:100,000 epinephrine) for inferior …
Number of citations: 180 www.sciencedirect.com
N Su, Y Liu, X Yang, Z Shi, Y Huang - International Dental Journal, 2014 - Elsevier
The objective of the study was to assess the efficacy and safety of mepivacaine compared with lidocaine used in local anaesthesia in dentistry. Medline, Cochrane Central Register of …
Number of citations: 53 www.sciencedirect.com
A Siddiqi, Y Mahmoud, M Secic, JM Tozzi… - The Journal of …, 2022 - Elsevier
… Mepivacaine is an intermediate acting amide local anesthetic that can be used for neuraxial … -analysis comparing bupivacaine and mepivacaine spinal anesthesia during elective TJA …
Number of citations: 12 www.sciencedirect.com
A Breu, K Rosenmeier, R Kujat, P Angele… - Anesthesia & …, 2013 - journals.lww.com
… The purpose of this study was to assess the chondrotoxic effects of mepivacaine, ropivacaine, and bupivacaine. We hypothesized that specific cytotoxic potencies directly correlate with …
Number of citations: 154 journals.lww.com
T Kasaba, S Onizuka, M Takasaki - Anesthesia & Analgesia, 2003 - journals.lww.com
… Our results demonstrated that mepivacaine and procaine had the least-adverse effects on cone growth among the seven local anesthetics used in clinical practice. Lidocaine was more …
Number of citations: 109 journals.lww.com
K Replogle, A Reader, R Nist, M Beck, J Weaver… - Oral Surgery, Oral …, 1997 - Elsevier
Objective. This study compared the anesthetic efficacy of a primary intraosseous injection of 2% lidocaine with 1:100,000 epinephrine and 3% mepivacaine in human mandibular first …
Number of citations: 98 www.sciencedirect.com
IAM Radwan, S Saito, F Goto - Anesthesia & Analgesia, 2002 - journals.lww.com
… The effects of lidocaine, bupivacaine, mepivacaine, and … for bupivacaine, 10− 1.6 M for mepivacaine, and 10− 2.5 M for … those for lidocaine and mepivacaine were significantly higher …
Number of citations: 253 journals.lww.com
M Luchetti, G Magni, G Marraro - Regional Anesthesia & Pain …, 2000 - rapm.bmj.com
… -mepivacaine mixture. This may be attributable to the lower acidity of ropivacaine compared with that of bupivacaine and mepivacaine, … in the bupivacaine-mepivacaine group may have …
Number of citations: 47 rapm.bmj.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.